3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate
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Description
3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is a useful research compound. Its molecular formula is C23H21F2N5O7 and its molecular weight is 517.446. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is involved in the broader context of synthesizing nitrogen and sulfur-containing heterocyclic compounds. These compounds are synthesized through reactions involving schiff base derivatives, chloroacetyl chloride, and thiolactic acid, facilitated by microwave-assisted methods for efficiency. Such compounds, including azetidinones and thiazolidinones, demonstrate antibacterial and antifungal activities, making them relevant in pharmaceutical research (Mistry & Desai, 2006).
Pharmacological Evaluation
The discovery of AZD4877, a kinesin spindle protein (KSP) inhibitor derived from a series of novel KSP inhibitors, highlights the potential anticancer applications of related compounds. AZD4877, by inhibiting KSP, causes cell cycle arrest in mitosis, leading to cellular death. This compound's favorable pharmacokinetic profile and significant in vivo efficacy underscore the therapeutic potential of such chemical entities in cancer treatment (Theoclitou et al., 2011).
Optoelectronic Properties
Research on 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives, including ethynyl- and butadiynyl-substituted compounds, demonstrates the relevance of such compounds in materials science, particularly in the development of molecular wires with significant optoelectronic properties. The structural stability and electron-withdrawing effects of OXD units contribute positively to the optoelectronic characteristics of these compounds, making them suitable for applications in electronic devices and as part of advanced material composites (Wang et al., 2006).
Biological Activity
The compound this compound and its derivatives have been explored for their biological activity, particularly in terms of antibacterial and antifungal effects. This exploration is part of a larger effort to synthesize and characterize novel aromatic polyimides with potential applications in the pharmaceutical and materials sciences industries, where the degradation temperature, solubility, and thermal properties of these compounds are of interest (Butt et al., 2005).
properties
IUPAC Name |
3-[5-[1-[2-(2,4-difluoroanilino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O3.C2H2O4/c1-24-20(30)13-4-2-3-12(7-13)19-26-21(31-27-19)14-9-28(10-14)11-18(29)25-17-6-5-15(22)8-16(17)23;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,24,30)(H,25,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYAATAHTFLNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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